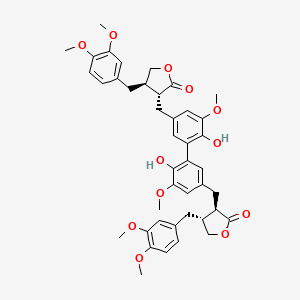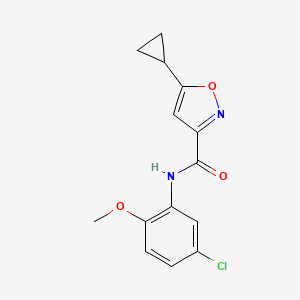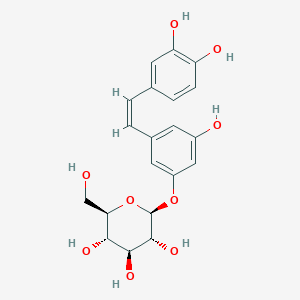
5,12-Naphthacenedione, 8-acetyl-10-((3-((4-azidobenzoyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
N-(P-Azidobenzoyl)daunorubicin can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(P-Azidobenzoyl)daunorubicin has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in studies involving cell biology and molecular biology, particularly in the investigation of cellular uptake and metabolism.
Medicine: It is used in pharmacological research to study its effects on various biological targets and pathways.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(P-Azidobenzoyl)daunorubicin involves its interaction with molecular targets and pathways within cells. The compound is known to intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis (programmed cell death). The azido group in the compound may also play a role in its biological activity by facilitating the formation of reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
N-(P-Azidobenzoyl)daunorubicin can be compared with other similar compounds, such as:
Daunorubicin: A chemotherapy medication used to treat certain types of cancer. It is the parent compound of N-(P-Azidobenzoyl)daunorubicin.
Doxorubicin: Another chemotherapy medication similar to daunorubicin but with a slightly different structure and spectrum of activity.
Epirubicin: A derivative of doxorubicin with a different stereochemistry, leading to differences in its pharmacological properties.
N-(P-Azidobenzoyl)daunorubicin is unique due to the presence of the azido group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C34H32N4O11 |
|---|---|
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-4-azidobenzamide |
InChI |
InChI=1S/C34H32N4O11/c1-14-28(40)20(36-33(45)16-7-9-17(10-8-16)37-38-35)11-23(48-14)49-22-13-34(46,15(2)39)12-19-25(22)32(44)27-26(30(19)42)29(41)18-5-4-6-21(47-3)24(18)31(27)43/h4-10,14,20,22-23,28,40,42,44,46H,11-13H2,1-3H3,(H,36,45)/t14-,20-,22-,23-,28+,34-/m0/s1 |
Clé InChI |
DVFIKDMREBKLPZ-YXESSVHUSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |
Synonymes |
N-(p-azidobenzoyl)daunorubicin NSC 372108 NSC-372108 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,5-Dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-butanone](/img/structure/B1257785.png)

![5-methyl-1-[(2R,5S)-5-[[8-[2-[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]-2-oxo-4H-1,3,2$l^{5}-benzodioxaphosphinin-8-yl]-2-oxo-4H-1,3,2$l^{5}-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1257790.png)

![(6Z)-5-imino-6-(1H-indol-3-ylmethylene)-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1257793.png)



![2,5-Etheno-7,10-methano-6H-fluoreno[9,1-bc]-1,8-oxaazacyclotetradecine-9,11(10H,12H)-dione, 12-ethenyl-7,8,11a,14a,14b,15,16,17,18,18a,18b,18c-dodecahydro-7-hydroxy-16-methyl-](/img/structure/B1257798.png)



